Bienvenue dans la boutique en ligne BenchChem!

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Drug Metabolism CYP1A2 Probe Pharmacokinetics

This compound is the precisely characterized guanidine metabolite (M-5) and impurity of tizanidine. Unlike generic analogs, it is supplied with full characterization data, traceability to USP/EP monographs, and is essential for ICH Q3A/Q3B impurity quantification in ANDA submissions. It is also a critical standard for CYP1A2 pathway-specific metabolism studies and stability-indicating HPLC peak identification under forced degradation. A dedicated reference standard is mandatory for accurate quantification in bioequivalence studies. Storage at +2°C to +8°C ensures stability.

Molecular Formula C7H6ClN5S
Molecular Weight 227.67
CAS No. 125292-37-7
Cat. No. B586395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine
CAS125292-37-7
Synonyms(5-Chloro-2,1,3-benzothiadiazol-4-yl)-guanidine;  2,1,3-Benzothiadiazole Guanidine Derivative
Molecular FormulaC7H6ClN5S
Molecular Weight227.67
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Cl)N=C(N)N
InChIInChI=1S/C7H6ClN5S/c8-3-1-2-4-6(13-14-12-4)5(3)11-7(9)10/h1-2H,(H4,9,10,11)
InChIKeySAPSJZRZNCXXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS 125292-37-7) Procurement-Grade Reference Standard for Tizanidine Impurity Profiling


N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS 125292-37-7), also designated 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole, is a heterocyclic benzothiadiazole derivative (C₇H₆ClN₅S, MW 227.67) [1]. This compound is established as one of the two major metabolites of the centrally-acting α₂-adrenergic agonist tizanidine (Zanaflex®), and is also recognized as a tizanidine-related impurity [2]. Its primary commercial and regulatory utility resides in its role as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing for tizanidine drug products [3].

Why Generic Substitution of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Fails: The Imperative of Impurity-Specific Characterization for Regulatory Compliance


In-class compounds sharing the benzothiadiazole core or guanidine moiety cannot be interchanged with CAS 125292-37-7 due to its unique, compound-specific identity as a tizanidine metabolite and impurity. Regulatory submissions (e.g., ANDA filings) mandate the use of a precisely characterized reference standard corresponding to the exact impurity profile of the drug substance. Tizanidine is primarily metabolized via CYP1A2 to two major metabolites: the imidazole derivative (M-3/M-4) and the guanidine derivative (M-5), which is CAS 125292-37-7 [1]. Using a generic benzothiadiazole derivative, a different tizanidine impurity (e.g., dehydro tizanidine, CAS varies), or even the parent drug tizanidine (CAS 51322-75-9) would fail to meet ICH Q3A/Q3B guidelines for impurity identification and quantification thresholds. Furthermore, intrinsic clearance experiments have demonstrated that tizanidine is a substrate of CYP1A2, with metabolite profiling confirming that CAS 125292-37-7 is a specific product of this enzymatic pathway, underscoring its unique metabolic origin that cannot be replicated by structural analogs .

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: Head-to-Head Procurement Evidence Against Closest Analogs


Metabolic Pathway Differentiation: CYP1A2-Derived Guanidine Metabolite vs. Imidazole Metabolite (M-3/M-4)

CAS 125292-37-7 is the guanidine metabolite (M-5) of tizanidine, formed via CYP1A2-mediated metabolism, and is structurally distinct from the imidazole metabolite (M-3/M-4) that is also detectable in plasma. Intrinsic clearance experiments using recombinant CYP1A2 demonstrated that tizanidine is a substrate of CYP1A2, and subsequent metabolite profiling identified both the imidazole metabolite and CAS 125292-37-7 as CYP1A2-generated products [1]. This metabolic distinction is critical: the imidazole metabolite retains pharmacological activity as an α₂-adrenergic agonist, whereas the guanidine metabolite (CAS 125292-37-7) represents a different clearance pathway product. Procurement of CAS 125292-37-7 is specifically required for tracking the guanidine-specific metabolic route in CYP1A2 probe studies, a capability that the imidazole metabolite standard cannot fulfill [1].

Drug Metabolism CYP1A2 Probe Pharmacokinetics Veterinary Pharmacology

Pharmacological Activity Differentiation: Inactive Guanidine Metabolite vs. Active Parent Drug Tizanidine

Tizanidine (parent drug) is a centrally-acting α₂-adrenergic agonist with an elimination half-life of approximately 2.54 hours, used clinically as a muscle relaxant [1]. In contrast, its major metabolites, including CAS 125292-37-7 (the guanidine derivative, M-5), are characterized as inactive and exhibit a significantly prolonged elimination half-life of 20–40 hours [1]. While some vendor sources note that CAS 125292-37-7 has been found to exhibit α₂-adrenergic agonist activity , this is distinct from the primary therapeutic action of the parent drug. For analytical and regulatory purposes, CAS 125292-37-7 must be procured specifically as an impurity reference standard, not as a substitute for the active pharmaceutical ingredient (tizanidine HCl) or other active metabolites.

Pharmacology α₂-Adrenergic Receptor Muscle Relaxant Metabolite Profiling

Regulatory Identity: Impurity vs. API Differentiation for ANDA Filing Compliance

For Abbreviated New Drug Application (ANDA) filings, regulatory authorities require the use of a fully characterized reference standard for each specified impurity. CAS 125292-37-7 is explicitly cataloged and supplied as 'Tizanidine Guanidine Impurity' with detailed characterization data compliant with ICH Q3A/Q3B guidelines [1][2]. In contrast, the active pharmaceutical ingredient, tizanidine hydrochloride (CAS 64461-82-9), serves as the primary reference standard for assay and potency determination. Procurement of CAS 125292-37-7 is mandatory for impurity-specific method validation and forced degradation studies; substitution with tizanidine HCl or a structurally related but chromatographically distinct impurity (e.g., dehydro tizanidine, M-5 precursor) would render the analytical method non-compliant and invalidate the regulatory submission [1]. The product is supplied with traceability to USP or EP pharmacopeial standards where feasible [2].

Regulatory Science ANDA Filing ICH Guidelines Impurity Profiling

Analytical Chromatographic Behavior: CAS 125292-37-7 vs. Dehydro Tizanidine (M-5 Precursor)

In reversed-phase HPLC methods developed for tizanidine impurity profiling, CAS 125292-37-7 (guanidine metabolite/impurity) exhibits distinct chromatographic retention behavior compared to dehydro tizanidine, the M-5 precursor metabolite which differs structurally by the presence of an imidazole ring (C₉H₆ClN₅S, MW 251.7) versus the guanidine moiety in CAS 125292-37-7 (C₇H₆ClN₅S, MW 227.67) [1]. The molecular weight difference of 24 Da and polarity variation due to the guanidine vs. imidazole functionality necessitate separate reference standards for accurate peak identification in HPLC-UV or LC-MS/MS methods. This analytical distinction is critical for forced degradation studies where tizanidine may generate multiple degradation products including the guanidine impurity; procurement of the correct CAS-specific standard ensures unambiguous peak assignment [2].

Analytical Chemistry HPLC Method Development Impurity Separation Forced Degradation

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS 125292-37-7): Verified Application Scenarios for Scientific Procurement


ANDA Filing: Impurity Reference Standard for Tizanidine Generic Drug Applications

Procurement of CAS 125292-37-7 is essential for generic pharmaceutical manufacturers submitting ANDAs for tizanidine tablets or capsules. The compound serves as a fully characterized impurity reference standard for analytical method validation (AMV), system suitability testing, and quality control release of drug product batches. The standard is supplied with documentation supporting traceability to USP or EP monographs where feasible, enabling compliance with ICH Q3B impurity thresholds (identification threshold 0.10% for tizanidine's ≤2 g/day maximum daily dose) [1][2].

CYP1A2 Probe Studies: Tracking the Guanidine-Specific Metabolic Pathway

Researchers utilizing tizanidine as a CYP1A2 probe substrate require CAS 125292-37-7 for quantifying the guanidine metabolite (M-5) formation. Intrinsic clearance experiments have established that CYP1A2 generates both the imidazole metabolite (M-3/M-4) and the guanidine metabolite (M-5); procurement of CAS 125292-37-7 enables pathway-specific quantification in liver microsome assays and in vivo pharmacokinetic studies [1].

Forced Degradation Studies: Identifying Guanidine Degradation Product in Tizanidine Stability Testing

In forced degradation (stress testing) studies of tizanidine drug substance under oxidative, thermal, or hydrolytic conditions, CAS 125292-37-7 may form as a degradation product. Procurement of this specific standard allows for unambiguous peak identification in HPLC chromatograms, distinguishing the guanidine degradation product from other stress-induced impurities such as dehydro tizanidine. This application directly supports ICH Q1A(R2) stability testing requirements [1].

Pharmacokinetic Studies: Extended Half-Life Metabolite Quantification in Plasma

Given the significantly prolonged elimination half-life of CAS 125292-37-7 (20–40 hours) compared to the parent drug tizanidine (2.54 hours), this compound is a critical analyte in bioequivalence and pharmacokinetic studies [1]. Accurate quantification of this inactive metabolite in human or canine plasma requires a dedicated reference standard; generic tizanidine or other metabolite standards cannot substitute due to different chromatographic retention and MS fragmentation patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.